molecular formula C22H25Cl2N3O4S2 B2833164 N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE CAS No. 1215740-85-4

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2833164
CAS No.: 1215740-85-4
M. Wt: 530.48
InChI Key: CCWFOYHPTIEPHL-UHFFFAOYSA-N
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Description

The compound is a benzothiazole-based molecule with a benzamide backbone, substituted with ethanesulfonyl, morpholinylethyl, and chloro groups.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S2.ClH/c1-2-32(28,29)19-9-4-3-6-16(19)21(27)26(11-10-25-12-14-30-15-13-25)22-24-20-17(23)7-5-8-18(20)31-22;/h3-9H,2,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWFOYHPTIEPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorobenzene moiety: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the ethylsulfonyl group: This can be done via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling with morpholinoethylamine: This step involves nucleophilic substitution reactions to attach the morpholinoethyl group to the benzamide core.

    Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form to enhance its solubility and stability.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(ETHANESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural analogs or compounds with overlapping functional groups. While discusses sulfonamide/sulfinyl benzimidazoles (e.g., compounds 3s and 3t ), these differ critically from Compound X in their core structure (benzimidazole vs. benzothiazole) and substituent motifs (pyridylmethyl vs. morpholinylethyl) .

Hypothetical Comparison Table (Based on Structural Analogues):

Feature Compound X (Hypothetical) Benzimidazole Derivatives (e.g., 3s/3t)
Core Structure Benzothiazole-benzamide Benzimidazole-sulfonyl/sulfinyl
Key Substituents Chloro, ethanesulfonyl, morpholine Pyridylmethyl, dimethylamino, methoxy
Solubility Enhanced (hydrochloride salt) Variable (depends on substituents)
Potential Applications Unknown (no data) Antiulcer agents (proton pump inhibition)

Critical Gaps in Evidence

Structural Data: No crystallographic studies (e.g., SHELX-refined structures) or spectroscopic data (e.g., NMR, MS) for Compound X are provided .

Pharmacological Data: No IC50 values, binding affinities, or mechanistic studies are cited.

Recommendations for Further Research

To fulfill the user’s request, additional sources must be consulted, such as:

  • Patent Databases : Investigate benzothiazole derivatives in drug discovery (e.g., kinase inhibitors or antimicrobial agents).
  • Specialized Journals : Review articles in Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters.
  • Structural Repositories : Search the Cambridge Structural Database (CSD) for benzothiazole-benzamide analogs.

Biological Activity

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound's molecular formula is C18H20ClN3O4SC_{18}H_{20}ClN_3O_4S with a molecular weight of approximately 391.89 g/mol. Its structure features a benzothiazole moiety, which is known for conferring various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The benzothiazole ring can modulate the activity of enzymes or receptors involved in cell proliferation and survival. The sulfonyl group enhances its binding affinity to target proteins, potentially leading to altered signaling pathways associated with cancer progression and microbial resistance.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzothiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study highlighted the efficacy of a related benzothiazole derivative (compound 4l) against pancreatic cancer and paraganglioma cell lines, showing marked reductions in cell viability at low micromolar concentrations . The combination of this compound with gemcitabine resulted in synergistic effects, enhancing the overall antiproliferative activity.

Table 1: Antiproliferative Effects of Compound 4l

Cell LineIC50 (µM)% Cell Viability at 50 µM
AsPC-10.542.97
BxPC-3570.50
Capan-25043.30
Normal Fibroblasts (HFF-1)-17.69

Antimicrobial Activity

In addition to its anticancer properties, compounds containing the benzothiazole structure have been investigated for their antimicrobial potential. Research indicates that these compounds can exhibit activity against a range of pathogens, including bacteria and fungi. The sulfonyl group may enhance the permeability of the compound across microbial membranes, facilitating its action against resistant strains.

Case Studies

Several case studies have explored the biological applications of similar benzothiazole derivatives:

  • Study on Pancreatic Cancer : A derivative demonstrated significant inhibition of viability in pancreatic cancer cell lines when combined with standard chemotherapy agents like gemcitabine, suggesting a potential role in combination therapy .
  • Antimicrobial Efficacy : Research has shown that benzothiazole derivatives possess broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics.

Q & A

Q. What are the critical steps in synthesizing N-(4-chloro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride?

The synthesis typically involves:

  • Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with chloro-substituted reagents under reflux conditions in ethanol or dichloromethane .
  • Sulfonylation : Introduction of the ethanesulfonyl group via reaction with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
  • Morpholine Functionalization : Alkylation of the secondary amine with 2-(morpholin-4-yl)ethyl chloride under nitrogen atmosphere, optimized for temperature (60–80°C) and solvent (DMF or acetonitrile) .
  • Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

Technique Purpose Key Parameters Reference
NMR Confirm molecular structure1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) for stereochemical analysis
HPLC Assess purityReverse-phase C18 column, acetonitrile/water gradient
Mass Spectrometry (MS) Verify molecular weightESI-MS or MALDI-TOF for accurate mass determination
X-ray Crystallography Resolve 3D structureSHELXL refinement for high-resolution data

Advanced Research Questions

Q. How can researchers optimize reaction yields for the morpholine alkylation step?

  • DoE (Design of Experiments) : Use fractional factorial designs to test variables like temperature (40–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., KI). Statistical models (e.g., ANOVA) identify significant factors .
  • In-line Monitoring : Employ flow chemistry setups with real-time UV/Vis or IR spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Solvent-Free Approaches : Explore microwave-assisted synthesis to reduce side reactions and improve efficiency .

Q. How should contradictory crystallography data (e.g., bond lengths vs. computational models) be resolved?

  • Cross-Validation : Compare experimental (X-ray) data with DFT-optimized structures (e.g., B3LYP/6-31G* level) to identify discrepancies in bond angles or torsional strains .
  • Refinement Protocols : Use SHELXL’s restraints for disordered regions and validate with R-factor convergence (<5%) .
  • Spectroscopic Corroboration : Align crystallographic data with 1H^1H-13C^{13}C HMBC correlations to confirm substituent positions .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in benzothiazole derivatives?

Approach Methodology Application Example Reference
Molecular Docking AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., kinases, DNA)Compare docking scores of chloro vs. methoxy substituents on benzothiazole
Pharmacophore Modeling Identify critical functional groups (e.g., sulfonyl, morpholine) using MOE or PhaseMap interactions with ATP-binding pockets
In Vitro Assays Test cytotoxicity (MTT assay) and antimicrobial activity (MIC) against reference strainsCorrelate substituent electronegativity (Cl vs. CF₃) with potency

Data Contradiction & Mechanistic Analysis

Q. How to reconcile discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)?

  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Dose-Response Replication : Perform triplicate experiments with internal controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Use tools like RevMan to aggregate data across studies and identify outliers via funnel plots .

Q. What mechanistic hypotheses explain the dual antimicrobial and anticancer activity of this compound?

  • Target Overlap : Inhibition of bacterial DNA gyrase and human topoisomerase II via sulfonamide interactions with Mg²⁺ ions in catalytic sites .
  • Redox Modulation : The chloro-benzothiazole moiety may induce oxidative stress in cancer cells (via ROS generation) and disrupt bacterial membrane potentials .
  • Proof-of-Concept Studies : Validate using siRNA knockdown of target proteins (e.g., TOP2A) and measure rescue effects .

Methodological Recommendations

Q. Best practices for stability studies under physiological conditions

  • Buffer Compatibility : Test solubility and degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • LC-MS Tracking : Monitor degradation products (e.g., hydrolysis of sulfonyl groups) and quantify half-life using kinetic models .

Q. Advanced computational tools for predicting metabolic pathways

  • Software : Use Schrödinger’s Metabolism Module or GLORY to predict Phase I/II metabolism sites (e.g., morpholine oxidation) .
  • In Silico CYP450 Binding : Simulate interactions with CYP3A4/2D6 isoforms to anticipate drug-drug interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.